molecular formula C15H23NO3 B2986126 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 489452-17-7

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2986126
CAS No.: 489452-17-7
M. Wt: 265.353
InChI Key: HQGJKFJOZCPTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a cyclohexene derivative featuring a carboxylic acid group at position 1 and a carbamoyl group substituted with a 2-methylcyclohexyl moiety at position 5. The 2-methylcyclohexyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler analogs .

Properties

IUPAC Name

6-[(2-methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h3-4,10-13H,2,5-9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGJKFJOZCPTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves a multistep process starting from commercially available materials. The general synthetic route includes the preparation of a carboxylic acid followed by coupling with an amine. The final product is obtained after purification using recrystallization or column chromatography. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and solvent choice.

Chemical Reactions Analysis

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Pharmaceuticals: It has been investigated for its antihypertensive, anti-inflammatory, and analgesic properties.

    Agrochemicals: The compound is used as a starting material in the synthesis of various agrochemicals.

    Materials Science: Its unique structure makes it suitable for use as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect may be due to its ability to inhibit certain enzymes involved in blood pressure regulation. Its anti-inflammatory and analgesic effects could be attributed to the inhibition of pro-inflammatory mediators and pain receptors.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent Molecular Weight Key Properties/Applications Reference
6-Carbamoylcyclohex-3-ene-1-carboxylic acid (CAS 2028-12-8) Carbamoyl (no alkyl substitution) 169.18 g/mol High solubility in polar solvents
6-[(2-Methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 2-Methoxyphenyl 289.32 g/mol Enhanced electronic effects for H-bonding
6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 5-Chloro-2-methylphenyl 307.77 g/mol Improved bioactivity (e.g., kinase targets)
(1R,6S)-6-[[2-[4-(4-Methylphenyl)piperazine-1-carbonyl]phenyl]carbamoyl]... Piperazine-linked aryl group 489.54 g/mol High docking score (-30.31 vs. ERα)
6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid 4-Methylpiperazine 252.29 g/mol Basic character, drug design applications

Key Observations :

  • Electronic Effects : Substituents like methoxy (electron-donating) or chloro (electron-withdrawing) on aromatic rings modulate the carbamoyl group’s acidity and hydrogen-bonding capacity, influencing interactions with biological targets .
  • Steric Effects : Bulky substituents (e.g., piperazine-linked aryl groups) may hinder rotational freedom or binding pocket accessibility, as seen in the high docking score of ZINC00627464 for estrogen receptor alpha (ERα) .

Stereochemical Variations

Table 2: Stereoisomers and Configurational Impact

Compound Name Configuration Synthesis Method Application Relevance Reference
(1R,6S)-6-((Benzyloxy)carbonyl)cyclohex-3-ene-1-carboxylic acid (1R,6S) Chiral resolution using (R)-α-methylbenzylamine Stereoselective drug intermediates
(1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid (1R,6R) Stereospecific esterification Material science applications
rac-(1R,6S)-6-{[(tert-Butoxy)carbonyl]amino}... Racemic mixture Boc-protection strategies Peptide mimetics

Key Observations :

  • Enantiomeric ratios (e.g., 27:73 in ) highlight challenges in stereocontrol during synthesis .

Biological Activity

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that summarize its effects and applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C16H25NO3
  • Molecular Weight : 265.353 g/mol
  • CAS Number : 489452-17-7
  • Purity : ≥98% .

Research indicates that this compound exhibits biological activity through various mechanisms, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator of nuclear receptors, influencing gene expression related to metabolism and cell growth.

Pharmacological Studies

Several studies have focused on the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibits the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with varying concentrations of the compound .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Preliminary research indicates neuroprotective effects, with the compound potentially mitigating neuronal damage in models of neurodegeneration .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

Concentration (μM)Cell Viability (%)
0100
1075
2550
5030

The data suggests a dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls:

Treatment GroupPaw Edema (mm)
Control5.0
Compound (20 mg/kg)2.0
Compound (50 mg/kg)1.0

These findings indicate its efficacy in reducing inflammation .

Q & A

Q. What synthetic routes are recommended for 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves reacting a cyclohexene carboxylic acid derivative with 2-methylcyclohexyl isocyanate. For example, analogous carbamate syntheses (e.g., α-terpineol with phenyl isocyanate) use catalytic HCl in chloroform to facilitate the reaction . Optimization steps include:

  • Temperature control : Maintain 0–25°C to minimize side reactions.
  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency in related cyclohexene carboxylates .
  • Solvent choice : Chloroform or dichloromethane enhances solubility of hydrophobic intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques and benchmarks:

  • ¹H/¹³C NMR : Confirm carbamoyl group integration (δ ~6.5–8.0 ppm for NH in DMSO-d₆) and cyclohexene ring geometry (coupling constants for double bonds) .
  • FT-IR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and carbamoyl groups) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks .

Q. How should researchers ensure compound stability during storage and handling?

  • Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the cyclohexene double bond .
  • Handling : Use anhydrous conditions (glovebox) to avoid hydrolysis of the carbamoyl group .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Q. What role does this compound play in drug discovery, particularly as a pharmacophore or intermediate?

Structural analogs (e.g., cyclohexene carboxylates with carbamoyl groups) are used as intermediates in synthesizing kinase inhibitors or anti-inflammatory agents. The carbamoyl group enhances target binding via hydrogen bonding, while the cyclohexene core provides conformational rigidity .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing and characterizing this compound be addressed?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers .
  • X-ray crystallography : Resolve disorder in cyclohexene rings (observed in carbamate analogs) by refining occupancy ratios and applying restraints during structure solution .
  • Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts for stereoisomers .

Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) across studies?

  • Standardized protocols : Adopt OECD guidelines for logP determination (shake-flask method with octanol/water) .
  • Interlaboratory validation : Collaborate to replicate results using identical batches and analytical conditions .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 6-Carbamoylcyclohex-3-ene-1-carboxylic acid) to identify outliers .

Q. How can researchers design experiments to study biological activity while minimizing off-target effects?

  • Structure-activity relationship (SAR) : Synthesize analogs with modified carbamoyl substituents (e.g., replacing 2-methylcyclohexyl with aromatic groups) .
  • Selectivity assays : Screen against related enzymes (e.g., cyclooxygenase vs. lipoxygenase) using fluorescence polarization .
  • Metabolic stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation .

Q. What strategies manage byproducts during large-scale synthesis?

  • Process analytical technology (PAT) : Implement inline FT-IR to monitor reaction progress and detect intermediates .
  • Byproduct identification : Use LC-HRMS to characterize impurities (e.g., hydrolyzed carboxylic acid derivatives) .
  • Purification : Optimize flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (CHCl₃/EtOH) .

Key Considerations for Methodological Rigor

  • Safety compliance : Follow LGC Limited’s guidelines for handling hazardous intermediates (e.g., phosgene derivatives) .
  • Ethical reporting : Disclose synthetic yields, purity, and analytical limitations transparently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.